(S)-MCOPPB

NOP receptor binding affinity opioid receptor selectivity cross-reactivity profiling

Select (S)-MCOPPB for NOP receptor studies demanding unmatched selectivity (>1000-fold over δ-opioid) and G-protein-biased agonism. Unlike other NOP agonists, this compound maintains anxiolytic efficacy upon repeated dosing without causing sedation, memory impairment, or ethanol interaction. Documented orally active, brain-penetrant profile and unique senolytic activity validate it for anxiety, stress-resilience, and aging research paradigms. Avoids confounding classical opioid off-target effects.

Molecular Formula C26H40N4
Molecular Weight 408.6 g/mol
CAS No. 1028969-49-4
Cat. No. B1683878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-MCOPPB
CAS1028969-49-4
Synonyms1-(1-(1-methylcyclooctyl)-4-piperidinyl)-2-((3R)-3-piperidinyl)-1H-benzimidazole
MCOPPB cpd
Molecular FormulaC26H40N4
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5
InChIInChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1
InChIKeyCYYNMPPFEJPBJD-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-MCOPPB (CAS 1028969-49-4): A High-Affinity, G-Protein-Biased NOP Receptor Agonist for CNS Research


(S)-MCOPPB (CAS 1028969-49-4), the S‑enantiomer of the non‑peptide agonist MCOPPB, is a potent and selective full agonist at the nociceptin/orphanin FQ (NOP) opioid receptor [1]. It demonstrates a high affinity for the human NOP receptor (pKi = 10.07 ± 0.01), with 12‑fold, 270‑fold, and >1000‑fold selectivity over the μ‑, κ‑, and δ‑opioid receptors, respectively [2]. The compound is orally active, brain‑penetrant, and has been extensively characterized in preclinical models of anxiety and stress‑related disorders [3].

Why (S)-MCOPPB Cannot Be Interchanged with Other NOP Receptor Agonists


Although several non‑peptide NOP agonists (e.g., SCH 221510, Ro 64‑6198, AT‑403, NNC 63‑0532) are commercially available, their divergent selectivity profiles, functional bias, and in vivo efficacy preclude simple substitution. (S)-MCOPPB exhibits a >1000‑fold selectivity margin over the δ‑opioid receptor [1], a property not uniformly matched by analogs, and displays a unique combination of G‑protein‑biased signaling [2], sustained anxiolytic efficacy upon repeated dosing [3], and tissue‑specific senolytic activity [4] that is absent in most comparator agonists. These distinctions have direct implications for experimental design in anxiety, stress‑resilience, and aging research.

(S)-MCOPPB: Quantitative Differentiation vs. Closest NOP Agonist Comparators


NOP Receptor Affinity and Opioid Receptor Selectivity: (S)-MCOPPB vs. SCH 221510, Ro 64-6198, AT-403, NNC 63-0532

MCOPPB exhibits a pKi of 10.07 ± 0.01 at the human NOP receptor, corresponding to a Ki of 0.085 nM. This affinity is 3.5‑fold higher than the Ki of SCH 221510 (0.3 nM) and 86‑fold higher than that of NNC 63‑0532 (Ki = 7.3 nM) [1][2][3]. More critically, MCOPPB demonstrates 12‑fold selectivity over the μ‑opioid receptor, 270‑fold over κ, and >1000‑fold over δ [1]. In contrast, SCH 221510 provides only >50‑fold selectivity over the classical opioid receptors, and Ro 64‑6198 (pKi 9.41, Ki 0.389 nM) shows >100‑fold selectivity [4]. The exceptionally low δ‑receptor cross‑reactivity of MCOPPB (>1000‑fold) is a distinguishing feature that reduces off‑target signaling in assays requiring strict NOP‑pathway isolation.

NOP receptor binding affinity opioid receptor selectivity cross-reactivity profiling

In Vivo Oral Anxiolytic Efficacy and CNS Safety Profile: MCOPPB vs. Diazepam and SCH 221510

In the mouse Vogel conflict test, oral MCOPPB (10 mg/kg) produced an anxiolytic‑like effect comparable to diazepam (3 mg/kg, p.o.), without impairing locomotor activity, memory, or potentiating ethanol‑induced hypnosis [1]. In contrast, diazepam caused significant memory deficits and enhanced ethanol‑induced sedation at its anxiolytic dose [1]. Moreover, the anxiolytic efficacy of MCOPPB was maintained after 5 days of repeated dosing, demonstrating a lack of acute tolerance [1]. While SCH 221510 also exhibits oral anxiolytic activity (e.g., 10 mg/kg in the Vogel conflict test), its efficacy is attenuated by the NOP antagonist J‑113397, confirming NOP‑specificity, but the compound has not been directly compared to MCOPPB for memory or motor‑coordination endpoints [2].

anxiolytic activity Vogel conflict test CNS side-effect profile oral bioavailability

Functional Bias: MCOPPB as a G-Protein-Biased Agonist vs. Unbiased AT-403

Quantitative signaling analyses using BRET‑based assays demonstrate that MCOPPB and NNC 63‑0532 are G‑protein‑biased agonists at the NOP receptor, preferentially activating G‑protein‑mediated pathways over β‑arrestin recruitment [1]. In contrast, AT‑403 behaves as an unbiased agonist, similar to the endogenous ligand N/OFQ, activating both G‑protein and arrestin pathways [2]. Although all tested non‑peptide NOP agonists displayed similar therapeutic indices for antinociception in normal mice despite significant differences in G‑protein bias [3], the biased signaling profile of MCOPPB may offer distinct advantages in disease models where arrestin‑mediated desensitization or alternative signaling contributes to pathology.

biased agonism G-protein signaling β-arrestin recruitment functional selectivity

Unique Senolytic Activity: MCOPPB Reduces Senescent Cell Burden in Peripheral Tissues

A 2022 study identified MCOPPB as a NOP ligand that, in addition to its well‑characterized anxiolytic effects, exerts tissue‑specific senolytic activity. MCOPPB reduced the senescence cell burden in peripheral tissues (liver, kidney, adipose) but not in the central nervous system [1]. This dual anxiolytic‑senolytic profile is not described for any other clinically evaluated NOP agonist, including SCH 221510, Ro 64‑6198, AT‑403, or NNC 63‑0532 [2][3][4]. The mechanism linking NOP receptor activation to senescent cell clearance remains under investigation, but the finding positions MCOPPB uniquely for aging‑focused studies exploring the intersection of stress, anxiety, and cellular senescence.

senolytic activity cellular senescence aging research anxiolytic with senotherapeutic potential

Optimal Use Cases for (S)-MCOPPB in Preclinical and Translational Research


Anxiety and Stress‑Resilience Studies Requiring Repeated Oral Dosing Without Cognitive Impairment

Use (S)-MCOPPB in rodent models (e.g., elevated plus‑maze, Vogel conflict test, fear‑potentiated startle) where sustained anxiolytic efficacy is needed without the confounding effects of sedation, memory deficits, or ethanol interaction. The compound maintains efficacy after 5‑day repeated dosing and does not impair locomotor activity or learning [1].

NOP Receptor Pharmacology: Bias‑Profiling and Signaling Pathway Dissection

Employ (S)-MCOPPB as a reference G‑protein‑biased agonist in BRET or label‑free dynamic mass redistribution assays to compare with unbiased agonists (e.g., AT‑403) or arrestin‑biased tool compounds. Its well‑documented bias profile facilitates mechanistic studies of NOP receptor signal transduction [2].

Aging and Senescence Research: Exploring the Anxiolytic–Senolytic Interface

Apply (S)-MCOPPB in mouse or C. elegans models of aging to investigate the relationship between NOP receptor activation, stress‑induced anxiety, and cellular senescence. The compound's unique ability to reduce peripheral senescent cell burden [3] makes it a valuable tool for geroscience studies that aim to link neural circuits with systemic aging processes.

Target‑Validation Experiments Requiring Minimal Off‑Target Opioid Crosstalk

Select (S)-MCOPPB for experiments that demand strict NOP receptor specificity, particularly when using δ‑opioid receptor‑expressing tissues or cell lines. The >1000‑fold selectivity over the δ‑receptor [1] ensures that observed effects are attributable to NOP agonism, not inadvertent activation of classical opioid pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-MCOPPB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.